1-Cyclopentylpropan-1-one
Overview
Description
1-Cyclopentylpropan-1-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a cyclopentyl group attached to a propanone moiety.
Preparation Methods
1-Cyclopentylpropan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with propionyl chloride under anhydrous conditions. This Grignard reaction yields this compound after hydrolysis. Industrial production methods may involve catalytic hydrogenation of cyclopentylpropanal or other related intermediates .
Chemical Reactions Analysis
1-Cyclopentylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield cyclopentylpropanol.
Scientific Research Applications
1-Cyclopentylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-Cyclopentylpropan-1-one largely depends on its chemical reactivity. As a ketone, it can participate in various biochemical pathways, interacting with enzymes and other molecular targets. Its reactivity with nucleophiles and electrophiles allows it to form covalent bonds with biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
1-Cyclopentylpropan-1-one can be compared with other similar compounds such as:
Cyclopentylmethanol: Similar in structure but with a hydroxyl group instead of a carbonyl group.
Cyclopentylpropanoic acid: An oxidized form of this compound.
Cyclopentylpropylamine: A derivative where the carbonyl group is replaced by an amine group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of this compound .
Properties
IUPAC Name |
1-cyclopentylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMZOFFBRKADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287717 | |
Record name | 1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-67-2 | |
Record name | 1-Cyclopentyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 52299 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52299 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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